3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Pharmaceutical Analysis HPLC Method Validation Bromazepam QC

Laboratories often face failed system suitability tests when using non-certified impurity standards. 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is the definitive EP Impurity D standard for Bromazepam, supplied with full characterization data compliant with regulatory guidelines. • Unique m/z 316.0 ion and distinct retention time enable specific LC-MS/MS and HPLC quantification per EP methods. • Resolves from the Bromazepam parent peak and other EP impurities, critical for ANDA method validation. • Certified purity ≥95% ensures accurate impurity profiling at ICH Q3A(R2) thresholds (≤0.10%).

Molecular Formula C14H10BrN3O
Molecular Weight 316.15 g/mol
CAS No. 77616-97-8
Cat. No. B195688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one
CAS77616-97-8
Synonyms3-Amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone
Molecular FormulaC14H10BrN3O
Molecular Weight316.15 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N
InChIInChI=1S/C14H10BrN3O/c15-8-4-5-10-9(7-8)12(13(16)14(19)18-10)11-3-1-2-6-17-11/h1-7H,16H2,(H,18,19)
InChIKeyDVLDFOLKYISENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromazepam EP Impurity D Sourcing


3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is a heterocyclic compound that combines a quinolin-2(1H)-one core with a pyridin-2-yl substituent at the 4-position . It is primarily recognized in the pharmaceutical industry as Bromazepam EP Impurity D, a process-related substance formed during the synthesis and degradation of the anxiolytic drug Bromazepam [1]. The compound is characterized by a molecular formula of C₁₄H₁₀BrN₃O, a molecular weight of 316.15 g/mol, and a distinct solid form . As a pharmacopoeial reference standard, its procurement is driven by stringent analytical requirements for quality control (QC) and method validation in regulated pharmaceutical manufacturing and testing .

Why Bromazepam Impurity D Is Irreplaceable


In the context of pharmaceutical analysis, substituting 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one with a structurally related quinolinone analog is not scientifically or regulatorily permissible. This compound is a specific, designated impurity (Bromazepam EP Impurity D) for the drug substance Bromazepam. Its unique chromatographic retention time, mass spectral fragmentation pattern, and UV absorbance profile are codified in validated analytical methods for the detection and quantification of impurities in Bromazepam active pharmaceutical ingredient (API) and finished dosage forms [1]. Using an alternative compound, such as 3-Amino-6-chloro-4-(pyridin-2-yl)quinolin-2(1H)-one or a different positional isomer, would invalidate the method's accuracy, linearity, and specificity, leading to failed system suitability tests and potential regulatory non-compliance with bodies like the FDA or EMA [2]. Therefore, procurement is non-interchangeable and driven by exact chemical identity and certified reference standard status, not by general class-level biological activity .

Bromazepam Impurity D Quantitative Differentiation


HPLC Retention Time Differentiation

In a validated non-aqueous capillary electrophoresis (NACE) method for Bromazepam impurity profiling, 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one (Impurity D) exhibits a distinct and reproducible migration time of 6.8 minutes. This is quantitatively and unequivocally resolved from the nearest co-occurring impurity, Bromazepam EP Impurity A (2-amino-5-bromophenyl)(2-pyridyl)methanone, which migrates at 7.4 minutes, yielding a resolution (Rs) greater than 2.0 under the specified conditions [1].

Pharmaceutical Analysis HPLC Method Validation Bromazepam QC

LC-MS/MS Molecular Ion Differentiation

As a critical parameter for LC-MS/MS method development, 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one possesses a unique monoisotopic molecular ion [M+H]+ at m/z 316.0 (and its characteristic bromine isotope pattern). This is a key differentiator from other Bromazepam impurities, such as Bromazepam EP Impurity E (2-bromo-N-(4-bromo-2-pyridinyl)-N-methylbenzamide), which has a calculated [M+H]+ of m/z 369.9, allowing for unequivocal identification and separation via mass spectrometry .

Mass Spectrometry LC-MS/MS Impurity Identification

CRM vs. Research-Grade Purity

When sourced as a pharmacopoeial impurity standard (e.g., EP Impurity D), 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is provided with a certified purity value, typically ≥95.0% by HPLC, and comes with a comprehensive Certificate of Analysis (CoA) detailing assay value, identification, and chromatographic purity. In contrast, a generic research-grade sample of a close analog like 3-Amino-6-chloro-4-(pyridin-2-yl)quinolin-2(1H)-one (CAS not assigned) is often sold with a lower specification (e.g., >90% purity) and lacks the rigorous, multi-technique characterization required for use as a calibrant in a regulated GMP environment .

Reference Standards Quality Control GMP

Bromazepam Impurity D Applications


Impurity Quantitation in QC

This compound is the definitive reference standard for the identification and quantification of Bromazepam EP Impurity D in Bromazepam drug substance and finished products. Procurement is essential for analytical laboratories performing HPLC or CE analyses per validated methods from the European Pharmacopoeia. Its use ensures the accurate calculation of impurity levels, which must be below the limits set by the ICH Q3A(R2) guideline (e.g., ≤0.10% for a reporting threshold at a maximum daily dose of ≤2 g/day). The quantitative differentiation in retention time and mass from other impurities (as shown in Section 3) is critical for system suitability and method validation [1].

Method Validation for ANDAs

For generic drug manufacturers filing an ANDA for a Bromazepam product, 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is a mandatory impurity standard for developing and validating stability-indicating analytical methods. Its unique molecular ion (m/z 316.0) enables the development of highly specific LC-MS/MS methods for forced degradation studies, where it must be resolved from the Bromazepam parent peak and other degradation products. The certified purity of the reference standard (≥95%) is a prerequisite for demonstrating method accuracy and linearity to regulatory agencies [2].

API Synthesis Process Control

In the manufacturing of Bromazepam Active Pharmaceutical Ingredient (API), this compound serves as a crucial marker for monitoring and optimizing the synthetic process. Tracking its formation and purging through recrystallization steps allows process chemists to develop robust manufacturing processes that consistently produce API meeting purity specifications. The ability to accurately quantify this specific impurity using the validated HPLC/CE methods described in Section 3 is essential for demonstrating process control and ensuring batch-to-batch consistency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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